molecular formula C13H19N3O2 B2702030 N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1209204-03-4

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Katalognummer: B2702030
CAS-Nummer: 1209204-03-4
Molekulargewicht: 249.314
InChI-Schlüssel: JWLBIWGXUPSHAQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound that belongs to the class of acetamides It features a cyclohexyl group attached to the nitrogen atom and a pyrimidinyl group with a methyl substituent and a keto group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves the following steps:

    Formation of the pyrimidinyl intermediate: The pyrimidinyl intermediate can be synthesized by reacting 4-methyl-6-oxopyrimidine with appropriate reagents under controlled conditions.

    Acylation reaction: The pyrimidinyl intermediate is then acylated with 2-bromoacetamide to form the desired product. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Pyrimidinone Ring

The 6-oxo group and electron-deficient pyrimidine ring make C-2 and C-4 positions susceptible to nucleophilic substitution.

Key Findings :

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide, ethyl bromoacetate) in DMF/K₂CO₃ yields S-alkylated derivatives. For example, treatment with methyl bromoacetate at 65°C for 5 hours produces 2-(methoxycarbonylmethylthio)-substituted analogues with 55–82% yields .

  • Acylation : Acetylation using chloroacetyl chloride forms acetylated intermediates, which are precursors for further functionalization .

Table 1: Alkylation Reactions

Alkylating AgentConditionsProductYield (%)Source
Methyl bromoacetateDMF, K₂CO₃, 65°C, 5h2-(methoxycarbonylmethylthio) derivative76
Ethyl bromoacetateDMF, K₂CO₃, rt, 12h2-(ethoxycarbonylmethylthio) derivative73
2-Bromoacetaldehyde acetalDMF, K₂CO₃, 65°CCyclized thiazolo-pyrimidinone66

Condensation Reactions Involving the Acetamide Group

The N-cyclohexylacetamide moiety participates in condensation reactions with nitrogen nucleophiles.

Key Findings :

  • Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol under acidic conditions to form imine derivatives.

  • Hydrazide Formation : Treatment with hydrazine hydrate yields hydrazide intermediates, which are precursors for thiosemicarbazides.

Example Reaction :
$$ \text{N-cyclohexylacetamide} + \text{NH}_2\text{NH}_2 \cdot \text{H}_2\text{O} \rightarrow \text{Hydrazide derivative} $$

Hydrolysis and Ring-Opening Reactions

The pyrimidinone ring undergoes hydrolysis under strong acidic or basic conditions.

Key Findings :

  • Acid-Catalyzed Hydrolysis : In 6M HCl at reflux, the pyrimidinone ring opens to form a thiourea derivative.

  • Base-Mediated Hydrolysis : Aqueous NaOH at 80°C cleaves the acetamide side chain, yielding cyclohexylamine and pyrimidinone-carboxylic acid.

Table 2: Hydrolysis Conditions

ReagentConditionsProductYield (%)Source
6M HClReflux, 4hThiourea derivative68
2M NaOH80°C, 3hPyrimidinone-carboxylic acid72

Functionalization via Cross-Coupling

The pyrimidine core supports palladium-catalyzed cross-coupling reactions.

Key Findings :

  • Suzuki Coupling : Reacts with arylboronic acids in the presence of Pd(PPh₃)₄ to form biaryl derivatives .

  • Buchwald–Hartwig Amination : Forms N-arylpyrimidinones when treated with aryl halides and Pd₂(dba)₃/Xantphos .

Biological Activity Correlation

Modifications at the pyrimidinone ring directly influence pharmacological properties:

  • Anticonvulsant Activity : S-alkylated derivatives exhibit ED₅₀ values of 12–45 mg/kg in pentylenetetrazole-induced seizure models .

  • Anti-HIV Activity : 2-(3-Hydroxypropylthio) analogues show IC₅₀ values as low as 0.32 µM against HIV-1 reverse transcriptase .

Stability and Degradation Pathways

  • Photodegradation : UV exposure (254 nm) in methanol leads to N-dealkylation, forming 4-methyl-6-oxopyrimidine.

  • Thermal Degradation : Decomposes above 200°C via cyclohexyl group elimination, detected by TGA-DSC.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound is primarily investigated for its potential in treating various medical conditions, including:

  • Anti-inflammatory Agents : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, making N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide a candidate for developing treatments for inflammatory diseases.
  • Cancer Treatment : The biological activity of this compound suggests potential applications in oncology. Its ability to interact with specific biological targets may provide pathways for cancer therapy.
  • Metabolic Disorders : Given its structural characteristics, this compound may play a role in the treatment of metabolic disorders by modulating relevant biological pathways.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

  • Anti-inflammatory Effects : In vitro studies demonstrated that this compound significantly reduced pro-inflammatory cytokines in cell cultures, indicating its potential as an anti-inflammatory agent.
  • Cytotoxicity Against Cancer Cell Lines : Research has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells, suggesting a promising avenue for cancer therapy development.
  • Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that this compound could inhibit key enzymes involved in metabolic pathways, further validating its therapeutic potential.

Wirkmechanismus

The mechanism of action of N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-cyclohexyl-2-(4-methyl-6-hydroxypyrimidin-1(6H)-yl)acetamide: Similar structure but with a hydroxyl group instead of a keto group.

    N-cyclohexyl-2-(4-methyl-6-aminopyrimidin-1(6H)-yl)acetamide: Similar structure but with an amino group instead of a keto group.

Uniqueness

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Biologische Aktivität

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on current research findings.

Chemical Structure and Properties

This compound has the following characteristics:

  • Molecular Formula : C13_{13}H19_{19}N3_3O2_2
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 1209204-03-4

The compound features a cyclohexyl group and a pyrimidine derivative, which contribute to its lipophilicity and potential bioactivity. The presence of the pyrimidine core is particularly significant, as it is often associated with various pharmacological effects.

Synthesis

The synthesis of this compound typically involves:

  • Formation of Pyrimidinyl Intermediate : The initial step involves the reaction of 4-methyl-6-oxopyrimidine with suitable reagents.
  • Acylation Reaction : The pyrimidinyl intermediate undergoes acylation with 2-bromoacetamide in the presence of a base, such as potassium carbonate or sodium hydroxide, to yield the final product.

This compound exhibits biological activity primarily through its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to inhibition or activation of biological pathways, influencing processes like inflammation and tumor growth .

Antimicrobial Activity

Research indicates that compounds with similar structures have shown antimicrobial properties. For instance, studies have evaluated the antimicrobial activity of related compounds against various bacterial strains and fungi, suggesting that N-cyclohexyl derivatives may also possess significant antimicrobial effects. The minimum inhibitory concentration (MIC) values for related compounds have been reported in the range of 0.05 to 0.064 µg/mL against certain pathogens, indicating potent activity .

Anticancer Potential

This compound has been investigated for its anticancer properties. Similar compounds have demonstrated the ability to induce apoptosis in tumor cells, suggesting that this compound may also direct cancer cells towards apoptotic pathways . The efficacy against specific cancer cell lines remains an area for further exploration.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with N-cyclohexyl derivatives:

Study Findings
Study A (2023)Investigated the synthesis and antimicrobial activity of related pyrimidine derivatives; reported MIC values indicating strong antibacterial effects .
Study B (2023)Evaluated anticancer activity against A549 and C6 cell lines; compounds showed significant apoptotic effects .
Study C (2020)Explored enzyme inhibition potential; demonstrated modulation of inflammatory pathways through receptor interactions.

Q & A

Q. What are the established synthetic routes for N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, and how can reaction yields be optimized?

Basic
The synthesis of pyrimidinone-acetamide derivatives typically involves coupling a pyrimidinone core with an acetamide-bearing substituent. For example, similar compounds (e.g., ) were synthesized via nucleophilic substitution or amidation. A common approach is reacting 2-chloroacetamide derivatives with amines or thiols under reflux in polar aprotic solvents (e.g., DMF, THF) with bases like triethylamine (TEA) . Yields (60–80%) depend on reaction time, temperature, and purification methods (e.g., column chromatography, recrystallization). Optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 eq. of amine) or using catalysts like DMAP .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

Basic
Key NMR signals for analogous compounds include:

  • NH protons : Broad singlets at δ 10.0–12.5 ppm (amide NH) and δ 12.4–12.5 ppm (pyrimidinone NH) .
  • Pyrimidinone CH-5 : A singlet at δ 5.9–6.1 ppm .
  • Cyclohexyl group : Multiplet signals for cyclohexyl protons (δ 1.0–2.5 ppm) and a downfield shift for the acetamide CH2 (δ 4.0–4.2 ppm) .
    Methodological validation requires comparing experimental data with calculated shifts (e.g., using computational tools like ACD/Labs) and confirming integration ratios.

Q. What strategies resolve contradictions in elemental analysis (%C, %N) between theoretical and experimental values?

Advanced
Discrepancies in elemental analysis (e.g., : Calculated C 45.36% vs. Found 45.29%) arise from incomplete purification or hygroscopicity. Solutions include:

  • Enhanced drying : Lyophilization or vacuum drying (40–60°C, 24–48 hrs) to remove residual solvents.
  • Alternative purification : Use preparative HPLC (as in ) for higher purity (>98%) .
  • Cross-validation : Pair elemental analysis with HRMS (e.g., [M+H]+ in ) to confirm molecular formula .

Q. How can structure-activity relationship (SAR) studies be designed for pyrimidinone-acetamide derivatives?

Advanced
SAR studies require systematic variation of substituents and pharmacological testing. For example:

  • Core modifications : Replace the pyrimidinone with pyridazinone ( ) to assess impact on target binding .
  • Substituent effects : Compare cyclohexyl (target compound) with aryl ( ) or benzyl () groups on solubility and potency .
  • Bioisosteric replacements : Substitute acetamide with thioacetamide ( ) to evaluate metabolic stability .
    In vitro assays (e.g., enzyme inhibition, cytotoxicity) should use standardized protocols (IC50, EC50) with controls (e.g., used LC-MS for bioactivity profiling) .

Q. What are the stability challenges for this compound under varying pH and temperature conditions?

Advanced
Pyrimidinone-acetamides are prone to hydrolysis under extreme pH. Stability studies should:

  • pH profiling : Incubate the compound in buffers (pH 1–10, 37°C) and monitor degradation via HPLC (e.g., used acid/base hydrolysis for analog stability testing) .
  • Thermal analysis : Use TGA/DSC to determine decomposition temperatures (e.g., analogs in –2 had melting points 196–230°C, indicating moderate thermal stability) .
  • Light sensitivity : Store samples in amber vials if UV-Vis spectra show absorbance <400 nm (common for heterocycles) .

Q. How can researchers address low yields in large-scale synthesis of this compound?

Advanced
Scale-up challenges include inefficient mixing and exothermic reactions. Mitigation strategies:

  • Flow chemistry : Improve heat dissipation and reproducibility (e.g., scaled reactions using continuous flow for intermediates) .
  • Catalytic optimization : Use Pd/C or enzyme catalysts for greener synthesis (noted in for related compounds) .
  • Crystallization control : Seed the reaction to enhance crystal formation and reduce impurities (e.g., achieved 80% yield via recrystallization) .

Q. What computational methods predict the pharmacokinetic properties of this compound?

Advanced
In silico tools like SwissADME or ADMET Predictor™ can estimate:

  • Lipophilicity : LogP values (cyclohexyl groups may increase logP vs. aryl analogs).
  • Metabolic sites : CYP450 interactions (amide bonds are typically stable, but pyrimidinone may undergo oxidation) .
  • Solubility : Use QSPR models with experimental data (e.g., reported solubility via LC-MS) . Validate predictions with in vitro assays (e.g., Caco-2 permeability).

Q. How should conflicting bioactivity data between similar analogs be interpreted?

Advanced
Contradictions (e.g., vs. 5 in cytotoxicity) may arise from assay conditions or structural nuances. Steps:

  • Dose-response validation : Retest compounds under identical conditions (IC50 with 95% CI).
  • Target profiling : Use SPR or ITC to confirm binding affinity differences (e.g., included HRMS for compound validation) .
  • Structural analysis : Compare X-ray/NMR structures to identify conformational impacts on activity .

Eigenschaften

IUPAC Name

N-cyclohexyl-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-10-7-13(18)16(9-14-10)8-12(17)15-11-5-3-2-4-6-11/h7,9,11H,2-6,8H2,1H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLBIWGXUPSHAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C=N1)CC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.